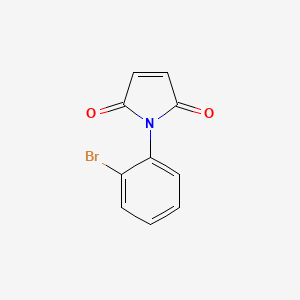

1-(2-bromophenyl)-1H-pyrrole-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione is a chemical compound that has been the subject of various studies due to its interesting properties and potential applications. It is a derivative of pyrrole dione, which is known for its electron-deficient nature and its utility in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of derivatives of pyrrole dione, such as 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, often involves the use of brominated precursors and cyclization reactions. For instance, 2-(2-Bromoallyl)-1,3-dicarbonyl compounds can be converted into tetrasubstituted pyrroles through base-promoted cyclization, which may yield compounds similar to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione as minor products . Additionally, palladium-catalyzed carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with dimethylhydrazine under carbon monoxide pressure can lead to the formation of related 1-(dimethylamino)-1H-pyrrole-2,5-diones .

Molecular Structure Analysis

The molecular structure of compounds related to 1-(2-bromophenyl)-1H-pyrrole-2,5-dione has been characterized by various spectroscopic methods. For example, the crystal structure of a similar compound, 4-(2-bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, was determined by X-ray analysis, revealing a distorted boat conformation for the pyridine ring and the presence of non-classical hydrogen bonds .

Chemical Reactions Analysis

The reactivity of pyrrole dione derivatives can be explored through their interactions with various reagents. For instance, 1-phenyl-1H-pyrrole-2,5-dione derivatives have been studied for their behavior in reactions with 1,2,4-triazole-3(5)-thiol and 3-bromodihydrofuran-2(3H)-one, leading to the synthesis of novel compounds with potential antimicrobial activity .

Physical and Chemical Properties Analysis

The physical properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione, such as solubility, have been studied in various solvents. The solubility of this compound in 14 pure solvents was determined using the shake-flask method, and it was found that the solubility increases with temperature and varies significantly depending on the solvent, with the highest solubility observed in DMF, NMP, and DMSO .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione and its derivatives show potential as corrosion inhibitors. A study highlighted their effectiveness in preventing carbon steel corrosion in hydrochloric acid environments. These compounds demonstrate good inhibition efficiency, increasing with concentration. Their adsorption on steel surfaces follows Langmuir’s adsorption isotherm, primarily through a chemisorption process (Zarrouk et al., 2015).

Luminescent Materials

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione-based polymers exhibit strong fluorescence and high quantum yield, making them suitable for use in luminescent materials. These polymers, due to their solubility in common organic solvents and their strong fluorescence properties, are potential candidates for electronic applications (Zhang & Tieke, 2008).

Solubility in Organic Solvents

The solubility of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione in various pure solvents has been extensively studied. This research provides valuable data for understanding the solubility characteristics of this compound, which is crucial for its application in different scientific and industrial processes (Li et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives has shown promising results. These compounds have been tested against various bacterial strains, showing significant potential as antimicrobial agents (Holota et al., 2020).

Photophysical Measurements

The photophysical properties of 1-(2-bromophenyl)-1H-pyrrole-2,5-dione derivatives have been a subject of interest. Studies involving thin film formation and analysis using GIWAXS measurements provide insights into their structural ordering and potential applications in optoelectronics (Gendron et al., 2014).

Electron Transport Layer for Polymer Solar Cells

1-(2-Bromophenyl)-1H-pyrrole-2,5-dione-based polymers have been synthesized for use as electron transport layers in polymer solar cells. Their electron-deficient nature and planar structure offer high conductivity and electron mobility, enhancing the performance of solar cells (Hu et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromophenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHZEDRPKCLGAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C=CC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351789 |

Source

|

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromophenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

36817-47-7 |

Source

|

| Record name | 1-(2-Bromophenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)

![4-(tert-butyl)-N'-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}benzenecarbohydrazide](/img/structure/B1332342.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol](/img/structure/B1332364.png)